molecular formula C9H5F4NO B1440305 7-Fluoro-4-trifluoromethoxy-1H-indole CAS No. 1208977-14-3

7-Fluoro-4-trifluoromethoxy-1H-indole

Cat. No.: B1440305
CAS No.: 1208977-14-3
M. Wt: 219.14 g/mol
InChI Key: KTPUBEFBWBWPFI-UHFFFAOYSA-N
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Description

7-Fluoro-4-trifluoromethoxy-1H-indole is a fluorinated indole derivative characterized by the presence of a fluorine atom at the 7th position and a trifluoromethoxy group at the 4th position on the indole ring. Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-trifluoromethoxy-1H-indole typically involves the electrophilic fluorination of indole derivatives. One common method includes the use of trifluoromethyl hypofluorite (CF3OF) for the fluorination of N-acylindole, resulting in a mixture of fluoroindoline derivatives . Another approach involves the use of cesium fluoroxysulfate (CsOSO3F) or Selectfluor for the fluorination of indoles, leading to the formation of fluoroindolines .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic fluorination reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-4-trifluoromethoxy-1H-indole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluoroindoline derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Comparison: 7-Fluoro-4-trifluoromethoxy-1H-indole is unique due to the presence of both a fluorine atom and a trifluoromethoxy group, which confer distinct chemical and biological properties. Compared to other fluoroindoles, it exhibits enhanced stability and specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

7-Fluoro-4-trifluoromethoxy-1H-indole is a fluorinated indole derivative notable for its diverse biological activities. This compound features a fluorine atom at the 7th position and a trifluoromethoxy group at the 4th position of the indole ring, enhancing its stability and biological interactions. Indole derivatives are significant in medicinal chemistry due to their roles in drug development, particularly in areas such as oncology and neurology.

The unique structure of this compound allows it to engage in various chemical reactions, including:

  • Oxidation : Can be oxidized using agents like potassium permanganate.
  • Reduction : Reduction can be achieved with lithium aluminum hydride.
  • Substitution : Electrophilic and nucleophilic substitutions are common, especially at the fluorinated positions.

The biological activity of this compound primarily stems from its interactions with various receptors and enzymes:

  • Serotonin Receptors : Acts as an agonist, potentially increasing serotonin levels, which may contribute to antidepressant-like effects.
  • Monoamine Oxidase Inhibition : Inhibits monoamine oxidase, leading to elevated levels of neurotransmitters such as dopamine and norepinephrine, which can enhance mood and cognitive functions.

Biological Activity Overview

Research has demonstrated that this compound exhibits significant biological activities, including anticancer properties and potential neuroprotective effects.

Anticancer Activity

The compound has shown promising results against various cancer cell lines. In vitro studies have indicated:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.93
HCT116 (Colon)11.52
VEGFR-2 Inhibition25

In comparison to sorafenib, a known anticancer agent, this compound exhibited lower IC50 values in both MCF-7 and HCT116 cell lines, indicating superior efficacy.

Neuroprotective Effects

The compound's ability to modulate serotonin levels suggests potential applications in treating mood disorders. Its mechanism involving serotonin receptor agonism could lead to therapeutic advancements in depression treatment.

Case Studies

  • VEGFR-2 Inhibition : A study highlighted the compound's strong binding affinity to VEGFR-2, with an IC50 value of 25 nM, outperforming sorafenib (35 nM). This suggests a robust potential for targeting angiogenesis in tumors .
  • Cytotoxicity Assessment : The compound was evaluated for cytotoxic effects on human cancer cell lines, revealing a selectivity index that indicates high safety levels while maintaining potent anticancer activity .

Comparative Analysis

Compared to other indole derivatives, such as 3-fluoroindole and 2-methyl-3-fluoroindole, this compound possesses enhanced stability and specific interactions with biological targets. Its unique trifluoromethoxy group contributes to improved lipophilicity and metabolic stability, making it a valuable candidate in drug design .

Properties

IUPAC Name

7-fluoro-4-(trifluoromethoxy)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4NO/c10-6-1-2-7(15-9(11,12)13)5-3-4-14-8(5)6/h1-4,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPUBEFBWBWPFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1OC(F)(F)F)C=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4 (28.9 g, 79.6 mmol) and KOH (35.7 g, 636.7 mmol) in degassed t-BuOH (300 mL) is heated at 70° C. overnight. LC/MS indicates the reaction is completed. The mixture is cooled to rt, and then partitioned between H2O and Et2O. The two layers are separated, and the aqueous layer was extracted with Et2O (2×). The combined organic layers are washed with H2O and brine, dried over MgSO4, filtered, and concentrated in vacuo. The crude material is purified on silica gel with heptane/EtOAc (100/0 to 60/40) as eluant to give 16 g (91%) of 5 as a yellow liquid. 1H NMR (CDCl3) δ 8.47 (br s, 1H), 7.35-7.20 (m, 1H), 6.95-6.80 (m, 2H), 6.68 (d, J=2.5 Hz, 1H); 19F NMR (CDCl3) δ −57.63 (s, 3F), −136.10 (d, J=8.5 Hz, 1F); MS 220 (M+1, 100%), 200.
Name
4
Quantity
28.9 g
Type
reactant
Reaction Step One
Name
Quantity
35.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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